Ticarcillin-clavulanic acid is a combination antibiotic that leverages the bactericidal properties of ticarcillin, a semisynthetic penicillin, and clavulanic acid, a β-lactamase inhibitor. This combination is particularly effective against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, and is used clinically to overcome bacterial resistance mechanisms.
Ticarcillin is derived from 6-amino-penicillanic acid, which forms the backbone of many penicillin antibiotics. Clavulanic acid is produced through the fermentation of Streptomyces clavuligerus, a species of bacteria known for its ability to produce β-lactamase inhibitors. The combination of these two compounds is marketed under the trade name Timentin, among others.
Ticarcillin-clavulanic acid falls under the category of β-lactam antibiotics. It is classified as a carboxypenicillin due to its structural modifications that enhance its activity against certain bacterial strains. The presence of clavulanic acid allows it to effectively inhibit β-lactamase enzymes, which are often responsible for antibiotic resistance.
The synthesis of ticarcillin involves several key steps:
This multi-step synthesis ensures that ticarcillin maintains its desired pharmacological properties while being resistant to degradation by certain bacterial enzymes.
The molecular structure of ticarcillin-clavulanic acid can be described as follows:
The combination enhances the efficacy of ticarcillin by protecting it from enzymatic degradation.
Ticarcillin acts primarily through the inhibition of bacterial cell wall synthesis. Its mechanism involves:
This dual action makes ticarcillin-clavulanic acid a powerful tool in combating resistant bacterial strains.
The mechanism by which ticarcillin-clavulanic acid exerts its antibacterial effects can be summarized in several steps:
Data indicates that this combination significantly increases susceptibility in otherwise resistant strains, enhancing treatment efficacy.
The physical and chemical properties of ticarcillin-clavulanic acid include:
These properties influence both the pharmacokinetics and pharmacodynamics of the drug combination.
Ticarcillin-clavulanic acid has several important applications:
The versatility and effectiveness of this compound make it invaluable in both clinical and research settings.
Ticarcillin is a carboxypenicillin antibiotic with the molecular formula C₁₅H₁₆N₂O₆S₂ and a molecular weight of 384.42 g/mol. Its structure features:
Clavulanic acid (C₈H₉NO₅) is a β-lactamase inhibitor derived from Streptomyces clavuligerus. Key characteristics include:
Table 1: Structural and Physicochemical Properties
Property | Ticarcillin | Clavulanic Acid |
---|---|---|
Molecular Formula | C₁₅H₁₆N₂O₆S₂ | C₈H₉NO₅ |
Molecular Weight | 384.42 g/mol | 199.16 g/mol |
Core Structure | Carboxypenicillin | β-Lactam with oxazolidine |
Water Solubility | >600 mg/mL | High |
Primary Elimination Route | Renal (60–70%) | Renal (35–45%) & hepatic |
The combination formulation (ticarcillin:clavulanate = 30:1) results in distinct pharmacokinetics. Clavulanic acid exhibits faster clearance (158 mL/min vs. ticarcillin’s 112 mL/min), leading to variable serum concentration ratios over time (15:1 post-infusion → 59:1 after 4 hours) .
β-Lactamases are bacterial enzymes that hydrolyze the β-lactam ring of penicillins, conferring resistance. Clavulanic acid acts as a "suicide inhibitor" through:
A critical limitation is clavulanate’s variable efficacy against chromosomal β-lactamases (Class I) in Enterobacter cloacae and Morganella morganii. In these species, clavulanate can induce β-lactamase expression, antagonizing ticarcillin’s activity and elevating MICs by >2 dilutions [6].
Clavulanic acid’s inhibition spectrum and kinetics vary by enzyme class:
• Class A β-Lactamases (e.g., TEM-1, SHV-1):
• Class C β-Lactamases (AmpC, chromosomal):
• Proteus vulgaris Enzymes:
Table 2: Enzyme-Specific Inhibition by Clavulanic Acid
β-Lactamase Class | Representative Enzymes | Inhibition Efficacy | Mechanistic Basis |
---|---|---|---|
Class A (Plasmid) | TEM-1, SHV-1 | High (irreversible) | Covalent acyl-enzyme complex |
Class C (Chromosomal) | AmpC (Enterobacter) | Low/inducer | Poor binding & enzyme induction |
P. vulgaris Enzyme | Not classified | Exceptional | Optimal active-site steric fit |
Irreversible inactivation involves clavulanate’s hydroxyl group rearranging to form cross-links within the enzyme’s catalytic pocket, preventing hydrolysis [3]. However, this process is concentration-dependent: subinhibitory clavulanate levels may transiently upregulate β-lactamase synthesis in Enterobacter and Citrobacter, permitting ticarcillin degradation [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7